molecular formula C11H14N2O2 B13318866 5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one

5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B13318866
M. Wt: 206.24 g/mol
InChI Key: GRDXFLAHTNSCMX-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring with an aminoethyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylglycinol with ethyl chloroformate to form an intermediate, which is then treated with ethylenediamine under controlled conditions to yield the desired oxazolidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amino alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and amino alcohol derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simpler compound with similar aminoethyl functionality.

    Tryptamine: Shares the aminoethyl group but has an indole ring instead of an oxazolidinone ring.

    Imidazoles: Another class of heterocyclic compounds with diverse applications.

Uniqueness

5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-(2-aminoethyl)-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H14N2O2/c12-7-6-10-8-13(11(14)15-10)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2

InChI Key

GRDXFLAHTNSCMX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CCN

Origin of Product

United States

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